molecular formula C8H10ClNO B13597746 2-Chloro-6-[(methylamino)methyl]phenol

2-Chloro-6-[(methylamino)methyl]phenol

Cat. No.: B13597746
M. Wt: 171.62 g/mol
InChI Key: JJOKDOLYGVUQQS-UHFFFAOYSA-N
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Description

2-Chloro-6-[(methylamino)methyl]phenol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic ring is substituted with a chlorine atom at the second position and a methylamino group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[(methylamino)methyl]phenol typically involves the following steps:

    Chlorination: The starting material, phenol, undergoes chlorination to introduce a chlorine atom at the ortho position.

    Formylation: The chlorinated phenol is then subjected to formylation to introduce a formyl group at the para position relative to the hydroxyl group.

    Reductive Amination: The formylated intermediate undergoes reductive amination with methylamine to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-[(methylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Chloro-6-[(methylamino)methyl]phenol is used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving phenolic compounds.

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(methylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the chlorine and methylamino groups can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Chloro-4-[(methylamino)methyl]phenol
  • 2-Chloro-6-[(ethylamino)methyl]phenol
  • 2-Bromo-6-[(methylamino)methyl]phenol

Uniqueness: 2-Chloro-6-[(methylamino)methyl]phenol is unique due to the specific positioning of the chlorine and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the ortho position relative to the hydroxyl group enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the methylamino group at the para position provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-6-(methylaminomethyl)phenol

InChI

InChI=1S/C8H10ClNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

JJOKDOLYGVUQQS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)O

Origin of Product

United States

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